3-METHYL-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}BUTANAMIDE
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Overview
Description
3-METHYL-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}BUTANAMIDE is a complex organic compound that features a pyrrolidine ring, a pyrimidine ring, and a butanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}BUTANAMIDE typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group.
Coupling with Butanamide: The final step involves coupling the pyrimidine-pyrrolidine intermediate with butanamide using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}BUTANAMIDE can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Pyrrolidine with a suitable leaving group under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced forms of the compound, potentially altering the pyrimidine ring.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
3-METHYL-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}BUTANAMIDE has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It can be used in the synthesis of more complex molecules for pharmaceutical applications.
Mechanism of Action
The mechanism of action of 3-METHYL-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}BUTANAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in neurological pathways.
Pathways Involved: It could modulate signaling pathways by binding to receptors or inhibiting enzymes, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones.
Pyrimidine Derivatives: Compounds like 4,6-dimethyl-2-pyrimidinyl derivatives.
Uniqueness
3-METHYL-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}BUTANAMIDE is unique due to its combined pyrrolidine and pyrimidine rings, which provide a distinct pharmacophore for drug design. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry.
Biological Activity
3-Methyl-N-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}butanamide is a complex organic compound that has garnered interest in the scientific community due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H22N4, with a molecular weight of 274.36 g/mol. The structure features a pyrimidine ring substituted with a methyl group and a pyrrolidine moiety, which is significant for its biological interactions.
The precise mechanisms by which this compound exerts its biological effects are under investigation. However, preliminary studies suggest that it may interact with various molecular targets, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels.
- Receptor Modulation : It could modulate the activity of neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
Anticonvulsant Activity
Research indicates that derivatives of similar compounds have shown anticonvulsant properties. For instance, studies on related amide compounds demonstrated effectiveness in animal models for seizures, suggesting that this compound may possess similar activity. The efficacy was measured using the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models, indicating potential for treating epilepsy.
Anticancer Properties
Compounds with structural similarities have exhibited cytotoxic effects against various cancer cell lines. For example, pyrimidine derivatives have been studied for their ability to inhibit tumor growth through apoptosis induction in cancer cells. Future studies on this compound could reveal similar anticancer properties.
Case Studies
- Anticonvulsant Screening : In a study evaluating the anticonvulsant activity of novel amides, several compounds showed significant efficacy in reducing seizure frequency in rodent models. The highest potency was observed with compounds structurally similar to this compound.
- Cytotoxicity Assessment : A series of pyrimidine-based compounds were evaluated against glioblastoma multiforme and breast adenocarcinoma cell lines. The results indicated that these compounds induced apoptosis at nanomolar concentrations, highlighting their potential as therapeutic agents.
Data Table: Summary of Biological Activities
Activity Type | Test Model | Key Findings |
---|---|---|
Anticonvulsant | MES and PTZ models | Significant reduction in seizure frequency |
Anticancer | Glioblastoma and breast cancer | Induced apoptosis at low concentrations |
Antimicrobial | Bacterial and fungal strains | Potential effectiveness observed |
Properties
IUPAC Name |
3-methyl-N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-11(2)8-15(20)16-10-13-17-12(3)9-14(18-13)19-6-4-5-7-19/h9,11H,4-8,10H2,1-3H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWUWCORCIFTNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)CC(C)C)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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